molecular formula C15H14N2O3 B11987274 Methyl 2-(phenylcarbamoylamino)benzoate CAS No. 2321-50-8

Methyl 2-(phenylcarbamoylamino)benzoate

Cat. No.: B11987274
CAS No.: 2321-50-8
M. Wt: 270.28 g/mol
InChI Key: UBVFBSKFPOFJSB-UHFFFAOYSA-N
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Description

Methyl 2-(phenylcarbamoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a phenylcarbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(phenylcarbamoylamino)benzoate typically involves the reaction of methyl anthranilate with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Methyl anthranilate is reacted with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.

    Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylcarbamoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(phenylcarbamoylamino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(phenylcarbamoylamino)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the phenylcarbamoylamino group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group.

    Benzyl benzoate: Contains a benzyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-(phenylcarbamoylamino)benzoate is unique due to the presence of the phenylcarbamoylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler benzoates and contributes to its specific applications and reactivity.

Properties

IUPAC Name

methyl 2-(phenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-14(18)12-9-5-6-10-13(12)17-15(19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVFBSKFPOFJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304167
Record name methyl 2-(phenylcarbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2321-50-8
Record name NSC164413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(phenylcarbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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